1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane
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Overview
Description
1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane is a complex organic compound that features a triazinane core with three piperidine groups attached via ethyl linkers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane typically involves the reaction of 1,3,5-triazine with piperidine derivatives. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained in good yields.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent reactions to form the final product. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Scientific Research Applications
1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane involves its interaction with molecular targets and pathways within biological systems. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action can lead to improved cognitive function in conditions such as Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A simpler compound with a similar core structure but without the piperidine groups.
1,2,4-Triazine: Another triazine derivative with different substitution patterns and properties.
Piperidine: A six-membered heterocycle that is a key component of the compound.
Uniqueness
1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane is unique due to its combination of a triazinane core with multiple piperidine groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
820241-36-9 |
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Molecular Formula |
C24H48N6 |
Molecular Weight |
420.7 g/mol |
IUPAC Name |
1,3,5-tris(2-piperidin-1-ylethyl)-1,3,5-triazinane |
InChI |
InChI=1S/C24H48N6/c1-4-10-25(11-5-1)16-19-28-22-29(20-17-26-12-6-2-7-13-26)24-30(23-28)21-18-27-14-8-3-9-15-27/h1-24H2 |
InChI Key |
BGTQQTAUYNMTKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2CN(CN(C2)CCN3CCCCC3)CCN4CCCCC4 |
Origin of Product |
United States |
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